{4-[(Benzylsulfonyl)methyl]phenyl}(4-methylpiperidin-1-yl)methanone
Overview
Description
1-{4-[(Benzylsulfonyl)methyl]benzoyl}-4-methylpiperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a benzylsulfonyl group attached to a benzoyl moiety, which is further connected to a methylpiperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of {4-[(Benzylsulfonyl)methyl]phenyl}(4-methylpiperidin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Friedel-Crafts acylation reaction, where a benzoyl chloride reacts with a piperidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The benzylsulfonyl group can be introduced through a sulfonylation reaction using benzylsulfonyl chloride and a suitable base . Industrial production methods may involve optimization of these reactions to improve yield and purity.
Chemical Reactions Analysis
1-{4-[(Benzylsulfonyl)methyl]benzoyl}-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens for substitution reactions). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products.
Scientific Research Applications
1-{4-[(Benzylsulfonyl)methyl]benzoyl}-4-methylpiperidine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {4-[(Benzylsulfonyl)methyl]phenyl}(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-{4-[(Benzylsulfonyl)methyl]benzoyl}-4-methylpiperidine can be compared with similar compounds such as:
1-Benzoyl-4-methylpiperidine: Lacks the benzylsulfonyl group, resulting in different chemical and biological properties.
4-Methylpiperidine: A simpler structure without the benzoyl and benzylsulfonyl groups, leading to distinct reactivity and applications.
Benzylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures, which may exhibit varying activities and uses.
The unique combination of functional groups in {4-[(Benzylsulfonyl)methyl]phenyl}(4-methylpiperidin-1-yl)methanone makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(benzylsulfonylmethyl)phenyl]-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-17-11-13-22(14-12-17)21(23)20-9-7-19(8-10-20)16-26(24,25)15-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHONSVJOZOGDNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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